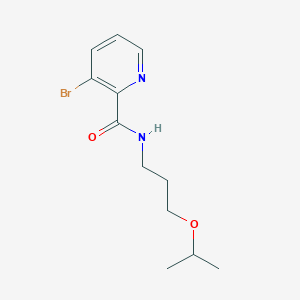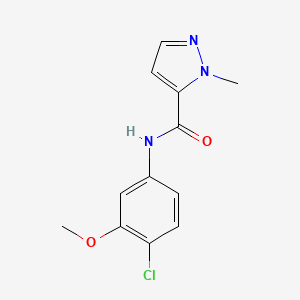
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTM belongs to the class of sulfonamide compounds and has been found to exhibit biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Inhibition of AKT leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to improve glucose metabolism, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to have low toxicity, which makes it a promising therapeutic agent. However, one limitation of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the identification of new targets for drug development. Additionally, the development of more soluble analogs of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide may improve its utility in lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves the reaction of 4-bromobenzene-1-sulfonyl chloride with N-methyl-N-(1,3,4-thiadiazol-2-yl)methanamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. In cancer research, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of diabetes by improving glucose metabolism.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c1-14(10-13-12-7-17-10)18(15,16)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXBYOHVOLKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=CS1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)



![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
